
Staurosporine HCl
Overview
Description
Staurosporine is a natural product originally isolated from the bacterium Streptomyces staurosporeus in 1977 . It is a member of the indolocarbazole family of alkaloids and has a complex bis-indole structure. Staurosporine is known for its potent inhibitory effects on protein kinases, making it a valuable tool in biochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The total synthesis of staurosporine is challenging due to its complex structure. The first total synthesis was achieved in 1996, involving the coupling of an indole carbazole group with a sugar molecule . The process requires precise control of stereochemistry and involves multiple steps, including the formation of the indole carbazole core and the attachment of the sugar moiety.
Industrial Production Methods
Industrial production of staurosporine typically involves fermentation using genetically engineered strains of Streptomyces. Recent advancements have focused on optimizing the fermentation process and using heterologous expression systems to increase yield. For example, the integration of multi-copy biosynthetic gene clusters into Streptomyces albus has significantly improved staurosporine production .
Chemical Reactions Analysis
Types of Reactions
Staurosporine undergoes various chemical reactions, including:
Oxidation: Staurosporine can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the staurosporine molecule.
Substitution: Substitution reactions can introduce new functional groups, altering its biological activity.
Common Reagents and Conditions
Common reagents used in the reactions of staurosporine include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure specificity and yield.
Major Products
The major products formed from these reactions include various staurosporine derivatives, which can have different biological activities and properties. These derivatives are often used in research to study the structure-activity relationships of staurosporine.
Scientific Research Applications
Introduction to Staurosporine HCl
Staurosporine hydrochloride (this compound) is a potent, broad-spectrum inhibitor of protein kinases, originally derived from the fermentation of the bacterium Streptomyces staurosporeus. It has garnered significant attention in scientific research due to its ability to induce apoptosis and inhibit various cellular processes, making it a valuable compound in cancer research and other therapeutic applications.
Key Mechanisms:
- Induction of Apoptosis : Staurosporine activates caspase pathways, particularly caspase-3, leading to programmed cell death. It has been shown to induce apoptosis in various cancer cell lines, including leukemic cells and breast cancer cells .
- Cell Cycle Arrest : The compound induces G2/M phase cell cycle arrest, which is crucial for its antiproliferative effects. This effect has been observed in multiple studies involving different cancer cell lines .
- Inhibition of Kinase Activity : Staurosporine is a non-selective inhibitor that affects multiple kinases, including GSK-3β with an IC50 value of approximately 15 nM, contributing to its diverse biological effects .
Applications in Scientific Research
This compound has been utilized across various fields of research due to its multifaceted biological properties. Below are some notable applications:
Cancer Research
- Antitumor Activity : Staurosporine has demonstrated significant cytotoxic effects against various tumor cell lines, making it a candidate for developing new anticancer therapies. Studies have shown that it can enhance the effectiveness of existing treatments by overcoming drug resistance in HER2-positive breast cancer cells .
- Mechanistic Studies : Researchers use staurosporine to elucidate the roles of specific kinases in cancer progression and treatment resistance. Its ability to induce apoptosis allows for the investigation of apoptotic pathways in cancer cells .
Neurobiology
- Neuronal Death Studies : Staurosporine is employed to study mechanisms of neuronal death. Its effects on sympathetic neurons have provided insights into neurodegenerative diseases and potential therapeutic targets .
Immunology
- Platelet Aggregation Studies : The compound's inhibitory effects on platelet aggregation have implications for understanding clotting disorders and developing antithrombotic therapies .
Drug Synergy Research
- Combination Therapies : Staurosporine is often tested in combination with other drugs to evaluate synergistic effects. For instance, it has been shown to enhance the efficacy of HER2 inhibitors like lapatinib in resistant breast cancer models .
Table 1: Summary of Key Studies Involving this compound
Mechanism of Action
Staurosporine exerts its effects primarily by inhibiting protein kinases. It binds to the ATP-binding site of kinases, preventing ATP from binding and thus inhibiting kinase activity . This inhibition affects various cellular processes, including cell cycle progression, apoptosis, and signal transduction. Staurosporine is known to activate caspase-3, leading to apoptosis in certain cell types .
Comparison with Similar Compounds
Staurosporine is part of the indolocarbazole family, which includes several similar compounds:
K252a: A biosynthetic precursor of staurosporine with similar kinase inhibitory properties.
Midostaurin: A synthetic derivative used in cancer therapy.
Rebeccamycin: Another indolocarbazole with antitumor activity.
Staurosporine is unique due to its broad-spectrum kinase inhibition and its potent ability to induce apoptosis, making it a valuable tool in both research and potential therapeutic applications .
Biological Activity
Staurosporine HCl is a potent alkaloid derived from the culture broth of Streptomyces staurosporesa. It is primarily recognized for its broad spectrum of biological activities, particularly as a protein kinase inhibitor. This article delves into the diverse biological activities of this compound, highlighting its mechanisms of action, effects on various cell types, and potential therapeutic applications.
Staurosporine acts mainly by inhibiting protein kinases, which are crucial for various cellular processes. It binds to the ATP-binding site of kinases with high affinity, demonstrating a strong inhibitory effect on multiple kinases including:
- Protein Kinase C (PKC) : IC50 of approximately 0.7 nM.
- Glycogen Synthase Kinase 3 Beta (GSK-3β) : IC50 around 15 nM.
- Other kinases : Such as Protein Kinase A (PKA) and Myosin Light Chain Kinase (MLCK) at concentrations between 1-20 nM.
This non-selective inhibition allows staurosporine to induce apoptosis through multiple pathways, making it a valuable tool in cancer research and therapy .
Biological Activities
Staurosporine exhibits a range of biological activities, including:
- Antitumor Activity : Induces apoptosis in various cancer cell lines by activating caspase pathways. For example, in U-937 cells, staurosporine treatment resulted in significant increases in early and late apoptosis markers .
- Anti-inflammatory Effects : Inhibits the mobility and invasiveness of lung adenocarcinoma A549 cells, altering cell morphology and reducing adhesion molecules like E-cadherin .
- Neuroprotective Effects : At certain concentrations, it promotes neurite outgrowth in neuronal cultures, indicating potential neurotrophic properties .
- Antimicrobial Activity : Effective against various pathogens, including fungi and protozoa like Acanthamoeba, where it demonstrated dose-dependent cytotoxicity .
Case Study 1: Apoptosis Induction in Cancer Cells
In a study involving U-937 cells treated with staurosporine, researchers observed that concentrations as low as 0.5 μM induced significant apoptosis. The treatment led to a marked increase in late apoptotic cells and cell cycle arrest at the G2/M phase. Immunoblotting revealed decreased expression of cyclin B1 and CDK1, confirming staurosporine's role in disrupting cell cycle progression .
Case Study 2: Inhibition of Lung Cancer Cell Invasiveness
A549 lung adenocarcinoma cells treated with staurosporine showed reduced invasiveness and altered morphology. The study indicated that staurosporine treatment led to a decrease in matrix metalloproteinase (MMP) levels, which are critical for cancer cell invasion .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Biological Activity | Effect Observed | IC50 Values |
---|---|---|
Apoptosis Induction | Increased early and late apoptosis | 0.5 μM (U-937 cells) |
Inhibition of PKC | Reduced PKC activity | 0.7 nM |
Anti-tumor Activity | Induces apoptosis in various cancer cells | Variable |
Neurotrophic Effects | Promotes neurite outgrowth | 50-100 nM |
Antimicrobial Activity | Kills Acanthamoeba trophozoites | 0.568 μM (IC50) |
Properties
IUPAC Name |
3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O3/c1-28-26(34-3)17(29-2)12-20(35-28)31-18-10-6-4-8-14(18)22-23-16(13-30-27(23)33)21-15-9-5-7-11-19(15)32(28)25(21)24(22)31/h4-11,17,20,26,29H,12-13H2,1-3H3,(H,30,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKSZLNNOFSGOKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)NC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70860779 | |
Record name | 6-Methoxy-5-methyl-7-(methylamino)-6,7,8,9,15,16-hexahydro-5H,14H-5,9-epoxy-4b,9a,15-triazadibenzo[b,h]cyclonona[1,2,3,4-jkl]cyclopenta[e]-as-indacen-14-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70860779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159404-54-3, 62996-74-1 | |
Record name | 6-Methoxy-5-methyl-7-(methylamino)-6,7,8,9,15,16-hexahydro-5H,14H-5,9-epoxy-4b,9a,15-triazadibenzo[b,h]cyclonona[1,2,3,4-jkl]cyclopenta[e]-as-indacen-14-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70860779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9,13-Epoxy-1H,9H-diindolo[1,2,3-gh:3',2',1'-lm]pyrrolo[3,4-j][1,7]benzodiazonin-1-one, 2,3,10,11,12,13-hexahydro-10-methoxy-9-methyl-11-(methylamino)-, (9S,10R,11R,13R) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.946 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.